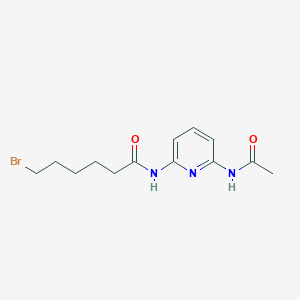
N-(6-Acetamidopyridin-2-yl)-6-bromohexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-Acetamidopyridin-2-yl)-6-bromohexanamide: is a synthetic organic compound that features a pyridine ring substituted with an acetamido group at the 6-position and a bromohexanamide chain at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Acetamidopyridin-2-yl)-6-bromohexanamide typically involves a multi-step process:
Starting Materials: The synthesis begins with 2-bromopyridine and 6-aminohexanoic acid.
Acetylation: The amino group of 6-aminohexanoic acid is acetylated using acetic anhydride to form 6-acetamidohexanoic acid.
Coupling Reaction: The acetamidohexanoic acid is then coupled with 2-bromopyridine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(6-Acetamidopyridin-2-yl)-6-bromohexanamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to modify the functional groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Hydrolysis: Acidic conditions (HCl, H2SO4) or basic conditions (NaOH, KOH) in aqueous medium.
Major Products
Nucleophilic Substitution: Substituted pyridine derivatives.
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with modified functional groups.
Hydrolysis: 6-acetamidohexanoic acid and 2-bromopyridine.
Scientific Research Applications
N-(6-Acetamidopyridin-2-yl)-6-bromohexanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Materials Science: The compound can be incorporated into polymers to impart specific properties such as thermal stability or responsiveness to environmental stimuli.
Biological Studies: It can be used as a probe to study biological processes involving pyridine derivatives.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(6-Acetamidopyridin-2-yl)-6-bromohexanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The acetamido and bromohexanamide groups can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(6-Acetamidopyridin-2-yl)acetamide: Lacks the bromohexanamide chain, making it less hydrophobic.
N-(6-Aminopyridin-2-yl)-6-bromohexanamide: Lacks the acetamido group, potentially altering its reactivity and binding properties.
N-(6-Acetamidopyridin-2-yl)-6-chlorohexanamide: Substitutes bromine with chlorine, which may affect its reactivity and biological activity.
Uniqueness
N-(6-Acetamidopyridin-2-yl)-6-bromohexanamide is unique due to the presence of both the acetamido group and the bromohexanamide chain, which confer specific chemical and biological properties
Properties
CAS No. |
632285-87-1 |
|---|---|
Molecular Formula |
C13H18BrN3O2 |
Molecular Weight |
328.20 g/mol |
IUPAC Name |
N-(6-acetamidopyridin-2-yl)-6-bromohexanamide |
InChI |
InChI=1S/C13H18BrN3O2/c1-10(18)15-11-6-5-7-12(16-11)17-13(19)8-3-2-4-9-14/h5-7H,2-4,8-9H2,1H3,(H2,15,16,17,18,19) |
InChI Key |
JUODAHNFXMMNJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC(=CC=C1)NC(=O)CCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















